Tetracosanoic acid, 2-hydroxy-1,3-propanediyl ester
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Overview
Description
. This compound is a type of ester formed from tetracosanoic acid and 2-hydroxy-1,3-propanediol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetracosanoic acid, 2-hydroxy-1,3-propanediyl ester typically involves the esterification reaction between tetracosanoic acid and 2-hydroxy-1,3-propanediol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts can enhance the efficiency and yield of the esterification reaction. The product is then purified through distillation or crystallization techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Tetracosanoic acid, 2-hydroxy-1,3-propanediyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters and other functionalized compounds.
Scientific Research Applications
Tetracosanoic acid, 2-hydroxy-1,3-propanediyl ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential role in lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Explored for its potential use in developing pharmaceuticals and as an excipient in drug formulations.
Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its emollient and stabilizing properties.
Mechanism of Action
The mechanism of action of tetracosanoic acid, 2-hydroxy-1,3-propanediyl ester involves its interaction with lipid membranes and enzymes. The ester can be hydrolyzed by esterases to release tetracosanoic acid and 2-hydroxy-1,3-propanediol, which can then participate in various metabolic pathways. The compound’s emollient properties are attributed to its ability to integrate into lipid bilayers, enhancing membrane fluidity and stability.
Comparison with Similar Compounds
Similar Compounds
Octadecanoic acid, 2-hydroxy-1,3-propanediyl ester:
Tetracosanoic acid, 2,3-dihydroxypropyl ester: This compound has an additional hydroxyl group, which can influence its reactivity and applications.
Uniqueness
Tetracosanoic acid, 2-hydroxy-1,3-propanediyl ester is unique due to its specific fatty acid chain length and hydroxyl group positioning, which confer distinct physical and chemical properties. These properties make it particularly suitable for applications requiring long-chain esters with specific functional characteristics.
Biological Activity
Tetracosanoic acid, 2-hydroxy-1,3-propanediyl ester, also known as a derivative of lignoceric acid, is a very long-chain fatty acid (C24) that exhibits various biological activities. This article explores its biological properties, potential applications, and relevant research findings.
Chemical Structure and Properties
Tetracosanoic acid is characterized by its long carbon chain and hydroxyl group, making it a 2-hydroxy fatty acid . It is hydrophobic and insoluble in water, which influences its biological interactions and applications in pharmaceuticals and cosmetics.
Antimicrobial Properties
Research indicates that tetracosanoic acid exhibits significant antibacterial and antifungal activity . A study published in the International Journal of Pharmaceutical Sciences and Research evaluated various fatty acids for their antimicrobial efficacy. The results showed that tetracosanoic acid demonstrated inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli .
Compound | Bacterial Strains Inhibited | Zone of Inhibition (mm) |
---|---|---|
Tetracosanoic Acid | Staphylococcus aureus | 12 |
Escherichia coli | 10 |
Antioxidant Activity
Tetracosanoic acid has also been studied for its antioxidant properties . In vitro assays demonstrated that it can scavenge free radicals, contributing to cellular protection against oxidative stress . The antioxidant activity was quantified using the DPPH radical scavenging method.
Extract Type | IC50 Value (µg/mL) |
---|---|
Tetracosanoic Acid | 45 |
Ascorbic Acid (Control) | 10 |
Anti-inflammatory Effects
The compound has been linked to anti-inflammatory activities , making it a candidate for therapeutic applications in inflammatory diseases. Studies suggest that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation .
Case Study 1: Antimicrobial Efficacy
In a controlled study examining the antimicrobial effects of various fatty acids, tetracosanoic acid was found to be particularly effective against Candida albicans, with a significant reduction in fungal load observed in treated samples compared to controls .
Case Study 2: Cosmetic Applications
A recent investigation into the use of tetracosanoic acid in cosmetic formulations highlighted its potential as an emollient and skin-conditioning agent due to its hydrophobic nature and ability to form protective barriers on the skin .
Properties
IUPAC Name |
(2-hydroxy-3-tetracosanoyloxypropyl) tetracosanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H100O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-50(53)55-47-49(52)48-56-51(54)46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h49,52H,3-48H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVAKYSCTIVMFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCCCC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H100O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
793.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source
|
Record name | DG(24:0/0:0/24:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0056111 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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